

An In-depth Technical Guide to 2-Methylchromone (CAS: 5751-48-4)

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Compound of Interest

Compound Name: 2-Methylchromone

Cat. No.: B1594121

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Foreword: The Chromone Core and the Significance of the 2-Methyl Moiety

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.^{[1][2]} These activities include, but are not limited to, anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties.^{[1][2]} Within this versatile family, **2-Methylchromone** (CAS: 5751-48-4) emerges as a fundamental building block. Its strategic importance lies not in its own biological potency, which is modest, but in the reactive potential of its C-2 methyl group. This group serves as a synthetic handle, enabling a diverse range of chemical transformations, particularly condensation reactions, to build more complex and pharmacologically active molecules.^{[3][4]} This guide provides a comprehensive technical overview of **2-Methylchromone**, from its fundamental properties and synthesis to its reactivity and role as a precursor in drug discovery.

Physicochemical and Structural Characteristics

2-Methylchromone is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. Its core structure consists of a fused benzene and γ -pyrone ring, which defines the chromone family.^[5]

Chemical Structure

The IUPAC name for this compound is 2-methylchromen-4-one.^[6]

Caption: Chemical structure of **2-Methylchromone** (C₁₀H₈O₂).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **2-Methylchromone**.

Property	Value	Source(s)
CAS Number	5751-48-4	[6][7]
Molecular Formula	C ₁₀ H ₈ O ₂	[6][8]
Molecular Weight	160.17 g/mol	[6][8]
Appearance	White to light yellow crystalline powder	
Melting Point	72-73 °C	[7]
Boiling Point	249.5 ± 33.0 °C at 760 mmHg	
Density	1.2 ± 0.1 g/cm ³	
Flash Point	108.6 ± 18.9 °C	
LogP	1.97	
Solubility	Soluble in organic solvents (ethanol, ether); limited solubility in water.	[5]

Spectroscopic Profile for Structural Elucidation

Accurate characterization of **2-Methylchromone** is essential for verifying synthesis outcomes and ensuring purity. The following data provides a reference for standard spectroscopic techniques.[9][10][11]

- ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl proton on the pyrone ring, and the methyl protons. The aromatic protons typically appear as a complex multiplet between δ 7.3-8.2

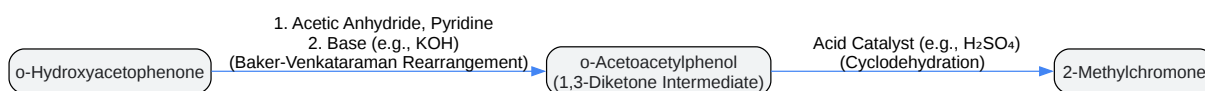
ppm. The vinylic proton at C-3 shows a singlet around δ 6.2 ppm. The most characteristic signal is the singlet for the C-2 methyl group, which appears upfield around δ 2.4 ppm.

- ^{13}C NMR (Carbon NMR):** The carbon spectrum will display 10 distinct signals. The carbonyl carbon (C-4) is the most downfield, typically appearing around δ 178 ppm. The aromatic carbons resonate in the δ 117-156 ppm range. The olefinic carbons of the pyrone ring (C-2 and C-3) are found around δ 164 ppm and δ 112 ppm, respectively. The methyl carbon (C-11) provides a signal in the upfield region, typically around δ 20 ppm.[6]
- Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a strong absorption band for the C=O (ketone) stretch of the γ -pyrone ring, typically observed around 1640-1660 cm^{-1} . Additional significant peaks include C=C stretching vibrations from the aromatic and pyrone rings in the 1500-1600 cm^{-1} region and C-O-C stretching around 1200-1300 cm^{-1} .
- Mass Spectrometry (MS):** In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) will be observed at $m/z = 160$, corresponding to the molecular weight of the compound.[6][12] A prominent fragment is often observed at $m/z = 120$, resulting from a retro-Diels-Alder (RDA) fragmentation, a characteristic pathway for chromones, which involves the loss of acetylene (C_2H_2) from the pyrone ring.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The most classical and widely adopted synthesis of **2-Methylchromone** involves the acid-catalyzed cyclization of a 1,3-dicarbonyl precursor, which is itself formed from an o-hydroxyacetophenone.[13][14] This is a variation of the Baker-Venkataraman rearrangement and subsequent cyclodehydration.



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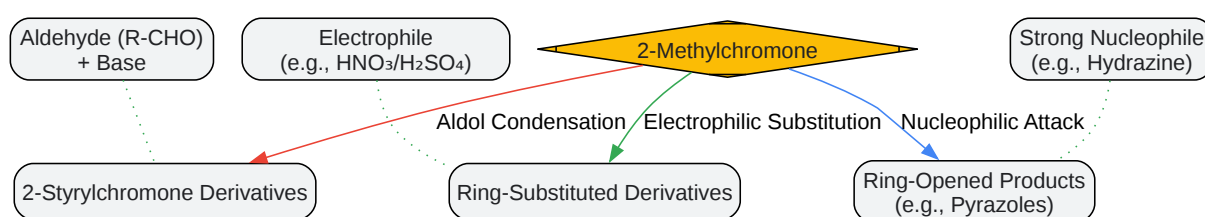
Caption: General synthesis pathway for **2-Methylchromone**.

The process begins with the acylation of o-hydroxyacetophenone with acetic anhydride, followed by a base-catalyzed rearrangement to form the key intermediate, o-acetoacetylphenol. This diketone is then subjected to strong acid, which catalyzes an intramolecular condensation (cyclodehydration) to close the pyrone ring, yielding **2-Methylchromone**.^[14]

Chemical Reactivity: The C-2 Methyl Group as a Synthetic Hub

The true utility of **2-Methylchromone** in drug development stems from the reactivity of its C-2 methyl group and the electrophilic nature of the pyrone ring.^[3]

- Aldol Condensation:** The methyl group is weakly acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate readily undergoes Claisen-Schmidt or aldol-type condensation reactions with various aldehydes (aromatic and aliphatic). This is the primary method for synthesizing 2-styrylchromones, a class of compounds with significant biological activities.^{[2][4]}
- Ring-Opening Reactions:** The pyrone ring can be opened by strong nucleophiles. For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazole-containing heterocyclic systems, transforming the chromone core into a different scaffold.^[15]
- Electrophilic Substitution:** The benzene portion of the chromone ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the pyrone ring is deactivating.



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Caption: Key reactivity pathways of **2-Methylchromone**.

Biological Activities & Applications in Drug Discovery

While **2-Methylchromone** itself is primarily a synthetic intermediate, the chromone scaffold it provides is central to many biologically active molecules.^{[1][16]} Its derivatives have been investigated for a range of therapeutic applications.

- **Anticancer Agents:** Many 2-styrylchromone derivatives, synthesized via aldol condensation from **2-Methylchromone**, have shown potent cytotoxic activity against various cancer cell lines.^[4] The extended conjugation and varied substitution patterns allow for fine-tuning of activity.
- **Enzyme Inhibition:** The chromone nucleus serves as a scaffold for designing inhibitors of enzymes like monoamine oxidase (MAO), which is relevant for neurodegenerative diseases.^[17]
- **Antimicrobial and Antioxidant Properties:** Derivatives have been reported to possess antimicrobial and antioxidant activities, making them of interest for treating infectious diseases and conditions related to oxidative stress.^{[1][5]}
- **Fluorescent Probes:** The chromone system exhibits fluorescence, which can be exploited in the development of probes for biochemical assays.^[5]

Key Experimental Protocols

The following protocols are provided as a foundational reference. Researchers must adapt them based on available laboratory equipment and safety standards.

Protocol: Synthesis of 2-Methylchromone

This protocol describes a common two-step synthesis from o-hydroxyacetophenone.

Step 1: Formation of 1-(2-hydroxyphenyl)butane-1,3-dione

- **Reagents & Setup:** In a round-bottom flask equipped with a reflux condenser, combine o-hydroxyacetophenone (1.0 eq) and ethyl acetate (as both reactant and solvent, ~5-10 eq).

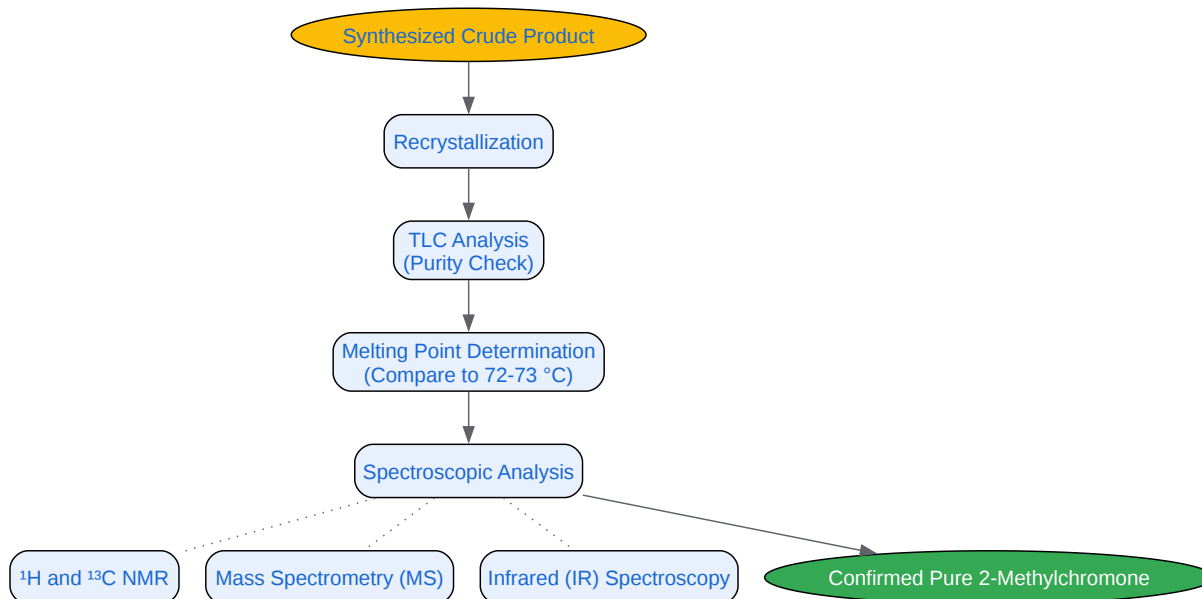
- **Reaction Initiation:** Add sodium metal (approx. 2.0 eq) portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.
- **Reflux:** Once the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature. Cautiously quench the excess sodium with ethanol, followed by the addition of ice-cold water. Acidify the aqueous solution with dilute HCl until a yellow precipitate forms.
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. This crude product is the 1,3-diketone intermediate.

Step 2: Cyclodehydration to **2-Methylchromone**

- **Reagents & Setup:** Place the dried diketone intermediate from Step 1 into a beaker or flask.
- **Cyclization:** Add a small amount of concentrated sulfuric acid (catalytic) or polyphosphoric acid to the solid and stir. The reaction is often rapid and exothermic.
- **Workup:** Pour the reaction mixture onto crushed ice. A solid precipitate of **2-Methylchromone** will form.
- **Purification:** Collect the crude product by vacuum filtration. Wash thoroughly with water to remove any residual acid, then with a dilute sodium bicarbonate solution, and finally with water again. The product can be further purified by recrystallization from a suitable solvent like ligroin or an ethanol-water mixture.^[7]

Protocol: Standard Characterization Workflow

This workflow outlines the analytical steps to confirm the identity and purity of the synthesized **2-Methylchromone**.



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Caption: Standard workflow for the characterization of **2-Methylchromone**.

- Purity Assessment (TLC): Dissolve a small sample in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Elute with a hexane/ethyl acetate system. A pure compound should show a single spot.
- Melting Point: Determine the melting point of the purified solid. A sharp melting point matching the literature value (72-73 °C) is a strong indicator of purity.^[7]
- Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (m/z 160).^[12]

- NMR Spectroscopy: Record ^1H and ^{13}C NMR spectra in a suitable deuterated solvent (e.g., CDCl_3). Confirm the presence of all expected peaks, chemical shifts, and integrations as described in Section 2.
- IR Spectroscopy: Obtain an IR spectrum and verify the presence of the characteristic $\text{C}=\text{O}$ ketone stretch around 1650 cm^{-1} .

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